molecular formula C11H9BrN2O2 B8629609 (3-(5-Bromopyrimidin-2-yloxy)phenyl)methanol

(3-(5-Bromopyrimidin-2-yloxy)phenyl)methanol

Cat. No.: B8629609
M. Wt: 281.10 g/mol
InChI Key: JYLYHQSSGPBAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(5-Bromopyrimidin-2-yloxy)phenyl)methanol is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxyphenyl]methanol

InChI

InChI=1S/C11H9BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-6,15H,7H2

InChI Key

JYLYHQSSGPBAGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxybenzyl alcohol (1.50 g, 12.1 mmol) and 2-chloro-5-bromopyrimidine (2.57 g, 13.3 mmol) were suspended in DMSO (20 mL), treated with cesium carbonate (4.35 g, 13.4 mmol) and heated to 110° C. After 16 h, the reaction mixture was cooled and partitioned between water (200 mL) and heptane:ethyl acetate (1:1, 200 mL). The organic layer was separated and the aqueous was extracted again with heptane:ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was purified by flash chromatography on silica (20-70% EtOAc:heptane) to afford the title compound (0.790 g, 23% yield) as a light yellow oil. MS (APCI) M+1=281.0; 1H NMR (400 MHz, CDCl3) δ ppm 4.74 (s, 2H) 7.08-7.14 (m, 1H) 7.20-7.23 (m, 1H) 7.25-7.30 (m, 1H) 7.43 (t, J=7.80 Hz, 1H) 8.57 (s, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.35 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
23%

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